(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
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Overview
Description
“(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride” is a chemical compound with the CAS Number: 865815-09-4 . It has a molecular weight of 225.64 . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties were not available in the web search results.Scientific Research Applications
Fluorination Agents
(1,1,2-Trifluoro-2-chloroethyl)-diethylamine has been explored for its potential to replace hydroxyl groups with fluorine atoms in hydroxy-compounds, demonstrating its utility as a fluorinating agent. This application is crucial for modifying the physical and chemical properties of organic compounds, enhancing their reactivity, stability, or biological activity (Bergmann & Cohen, 1970).
Photoaffinity Probes
The photolysis of 3-(4-tolyl)-3-(trifluoromethyl)diazirine and its interactions with various solvents highlight the compound's utility in photoaffinity probes. This research offers insights into the dynamic behavior of photoinsertion products, which are relevant for designing more effective photoaffinity labeling techniques in biochemical and pharmacological research (Platz et al., 1991).
Polymerization Initiators
The study of ionic trifluoromethanesulphonates (triflates) and their solvation properties with their conjugate acid in different solvents contributes to understanding the complexation phenomena in polymerization processes. This research is instrumental in the development of new polymerization initiators for the synthesis of advanced polymers (Souverain et al., 1980).
Electrophilic Trifluoromethylthiolation Reagents
2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one has been identified as an effective electrophilic trifluoromethylthiolation reagent. This compound facilitates the transformation of various organic substrates into trifluoromethylthio compounds, underlining its significance in synthetic chemistry for introducing trifluoromethylthio groups into molecules (Huang et al., 2016).
Antifungal Agents
The design and synthesis of new 1,2,4-triazoles featuring a difluoro(heteroaryl)methyl moiety have demonstrated significant antifungal activities against yeasts and filamentous fungi. This research underscores the therapeutic potential of fluorinated compounds in developing new antifungal agents (Eto et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Properties
IUPAC Name |
(1S)-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQLRWXDMRHOJV-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)F)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)F)N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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